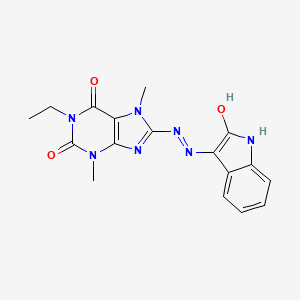
(Z)-1-ethyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2-oxoindoline, which is a common scaffold in medicinal chemistry . It’s part of a class of compounds known as acetohydrazides .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds have been synthesized through the catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has shown that derivatives related to this compound have demonstrated significant activity against cancer cell lines. Specifically, novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides have been synthesized and displayed substantial activity against HT-29 colon cancer cell lines and moderate activity against leukemia K562 cell lines. Compound 10f was particularly notable for its efficacy against HT-29 colon cancer cell lines with an IC₅₀ value of 7.98 ± 0.05 μM, indicating its potent anticancer potential (Abdel‐Aziz et al., 2013).
Ultrasound-Assisted Synthesis
The compound and its derivatives have also been synthesized using ultrasound-assisted methods, highlighting a green synthesis approach. This technique promotes the synthesis of complex molecules with significant efficiency and environmental benefits. The process involves the use of ultrasound to facilitate the reaction, demonstrating the compound's role in innovative synthetic methodologies (Tiwari et al., 2018).
Pharmacological Applications
Further research has explored the compound's role in creating molecules with pharmacological relevance. For instance, studies on isatin coupled with thiazolidin‐4‐one derivatives have revealed potential anticonvulsant activities. These derivatives were synthesized using microwave irradiation and evaluated for their central nervous system (CNS) depressant activity, showcasing the compound's utility in developing novel therapeutics (Nikalje et al., 2015).
Antifungal and Theoretical Studies
Derivatives of this compound have been examined for their antifungal potential and subjected to theoretical studies through Density Functional Theory (DFT) approaches. This research not only highlights the compound's biological activity but also its utility in computational chemistry for understanding molecular properties and reactivity (Chaudhary et al., 2022).
Molecular Modeling in Cancer Treatment
Innovative approaches have also been applied to synthesize novel α-aminophosphonate derivatives of this compound, evaluated for their in vitro anticancer activity. The study emphasizes the compound's potential in developing dual inhibitors targeting enzyme tyrosine kinase and microtubules, offering insights into its application in cancer treatment (Tiwari et al., 2018).
Eigenschaften
IUPAC Name |
1-ethyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3/c1-4-24-15(26)12-13(23(3)17(24)27)19-16(22(12)2)21-20-11-9-7-5-6-8-10(9)18-14(11)25/h5-8,18,25H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIJJUIYWHYXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)N=NC3=C(NC4=CC=CC=C43)O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)

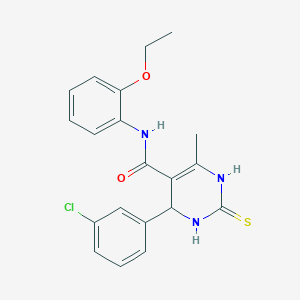
![N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2658640.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
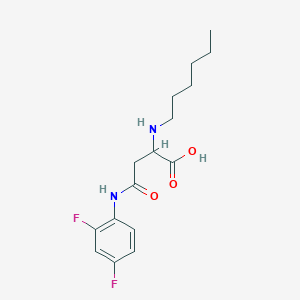
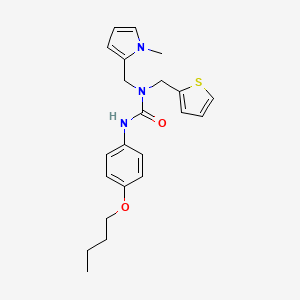
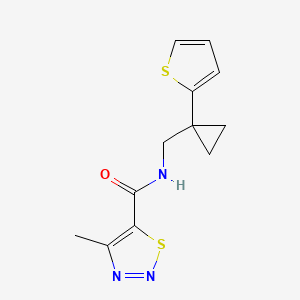
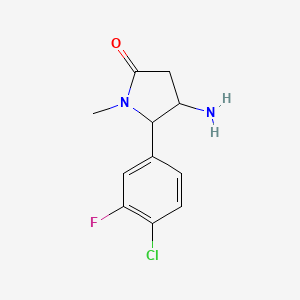

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2658652.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2658654.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea](/img/structure/B2658656.png)
